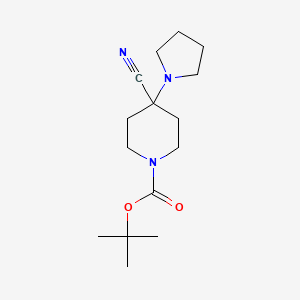

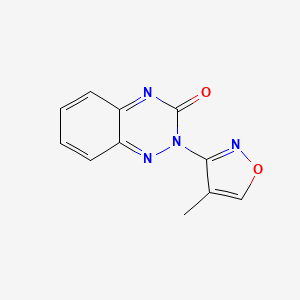

N-(2,3-dimethylcyclohexyl)-N-methylpiperidin-4-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The description of a compound typically includes its molecular formula, structure, and other identifiers like its CAS number. It may also include information on the compound’s appearance and odor.

Synthesis Analysis

Synthesis analysis involves detailing the methods and reagents used to synthesize the compound. This can include multi-step syntheses, with each step involving different reagents and conditions.Molecular Structure Analysis

Molecular structure analysis involves determining the 3D structure of the molecule. Techniques used can include X-ray crystallography, NMR spectroscopy, and computational methods.Chemical Reactions Analysis

This involves studying the reactions the compound undergoes. This can include its reactivity with various reagents, its behavior under different conditions, and the mechanisms of its reactions.Physical And Chemical Properties Analysis

This involves determining properties like the compound’s melting point, boiling point, solubility, and stability. It can also include studying the compound’s spectroscopic properties.Wissenschaftliche Forschungsanwendungen

Singlet Oxygen Quenching : A study by Baciocchi et al. (2006) investigated the quenching of singlet oxygen by tertiary aliphatic amines, including α-methyl-substituted N-methylpiperidines. The study found that increasing the number of α-methyl groups slightly decreases the rate of singlet oxygen quenching, highlighting the importance of steric effects over electronic effects in this process (Baciocchi et al., 2006).

Corrosion Inhibition : Babić-Samardžija et al. (2005) explored N-heterocyclic amines as corrosion inhibitors for iron in perchloric acid. The study includes compounds like 2-methylpiperidine, highlighting the role of these amines in reducing corrosion in industrial applications (Babić-Samardžija et al., 2005).

Oxidation of Secondary Amines to Nitrones : Murahashi et al. (2003) conducted a study on the oxidation of secondary amines, including 2-methylpiperidine, to nitrones. This research contributes to the understanding of the chemical transformation processes of these amines (Murahashi et al., 2003).

Chemical Shift Effects in NMR Spectroscopy : Duthaler et al. (1977) investigated the effects of methyl-substitution on piperidines' nitrogen-15 NMR chemical shifts. This study is relevant for understanding how structural modifications, like those in N-methylpiperidine derivatives, affect NMR spectroscopic analysis (Duthaler et al., 1977).

Synthesis and Stereochemistry of Piperidines : Denisenko et al. (1979) studied the formation and stereochemical properties of N-substituted 3,5-dibenzoyl-4-phenylpiperidines, illustrating the synthesis and analysis of complex piperidine derivatives (Denisenko et al., 1979).

Reductive Amination and Amine Synthesis : Research by Senthamarai et al. (2018) on the synthesis of N-methyl- and N-alkylamines through reductive amination using cobalt oxide nanoparticles provides insights into efficient methods for amine synthesis, which can include derivatives of N-methylpiperidine (Senthamarai et al., 2018).

Safety And Hazards

This involves studying the compound’s toxicity, its potential for causing harm to the environment, and precautions that need to be taken while handling it.

Zukünftige Richtungen

Future directions could involve suggesting further studies that could be done with the compound. This could include suggesting modifications to its structure to enhance its properties, studying its behavior under different conditions, or investigating its potential applications.

Eigenschaften

IUPAC Name |

N-(2,3-dimethylcyclohexyl)-N-methylpiperidin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28N2/c1-11-5-4-6-14(12(11)2)16(3)13-7-9-15-10-8-13/h11-15H,4-10H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQQVPELTBHOUKM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(C1C)N(C)C2CCNCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.39 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,3-dimethylcyclohexyl)-N-methylpiperidin-4-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-(1,3-Benzoxazol-2-yl)piperidin-3-yl]acetic acid](/img/structure/B1344427.png)

![2-[(5-{[(4-bromophenyl)amino]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B1344432.png)

![2-[(4-allyl-5-{1-[(4-methylphenyl)amino]ethyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B1344433.png)

![2-[(5-Tert-butyl-1,3-benzoxazol-2-yl)thio]acetamide](/img/structure/B1344436.png)

![N-[(5-Isobutyl-1,2,4-oxadiazol-3-YL)methyl]-ethanamine](/img/structure/B1344439.png)

![3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-cyclopropyl-4-methoxybenzamide](/img/structure/B1344445.png)

![3-[({5-[(Cyclopropylamino)carbonyl]-1,2,4-oxadiazol-3-yl}methyl)thio]propanoic acid](/img/structure/B1344449.png)